4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted at positions 2, 4, and 6 with methyl, ethyl, and a piperazine-linked 2-methylpyrazolo[1,5-a]pyrazine group, respectively. The piperazine bridge enhances conformational flexibility, while the pyrazolo-pyrazine moiety contributes to aromatic stacking interactions, making it a candidate for targeting central nervous system (CNS) receptors or kinases .
Properties
IUPAC Name |
4-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c1-4-15-12-17(21-14(3)20-15)23-7-9-24(10-8-23)18-16-11-13(2)22-25(16)6-5-19-18/h5-6,11-12H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTWMLZZKGEXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 337.4 g/mol. The compound features a pyrimidine core substituted with an ethyl group and a piperazine moiety linked to a pyrazolo[1,5-a]pyrazine structure. This unique arrangement contributes to its biological activity and potential as a therapeutic agent.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class may function as enzyme inhibitors and receptor modulators . The structural features of this compound suggest possible interactions with various biological targets, including kinases and other enzymes involved in cellular signaling pathways.
Biological Activity Overview
The biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies suggest that similar compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation .
- Antimicrobial Effects : The presence of the piperazine moiety is often linked to antimicrobial activity, which may extend to this compound .
- Psychopharmacological Effects : Some derivatives within the same class have shown promise in modulating neuroreceptors, indicating potential applications in treating neurological disorders .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Scientific Research Applications
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in tumor growth and proliferation, similar to other compounds in its class.
- Antimicrobial Effects : The piperazine moiety is often associated with antimicrobial activity, indicating potential effectiveness against various pathogens.
- Psychopharmacological Effects : Some derivatives have shown promise in modulating neuroreceptors, suggesting potential applications in treating neurological disorders.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the effects of 4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine:
Antitumor Studies
A study examining the efficacy of similar pyrazolo[1,5-a]pyrimidines found that they effectively inhibited the activity of certain kinases associated with cancer progression. This suggests that this compound may exhibit similar anticancer properties through kinase inhibition .
Antimicrobial Research
Research into the antimicrobial properties of piperazine-containing compounds has shown that they can disrupt bacterial cell membranes. This mechanism may extend to this compound, highlighting its potential as an antimicrobial agent against resistant strains .
Neuropharmacological Applications
Investigations into the psychopharmacological effects of related compounds have indicated their ability to interact with neuroreceptors involved in mood regulation. This opens avenues for exploring the use of this compound in treating anxiety and depression-related disorders .
Summary of Applications
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The table below compares key structural and physicochemical properties of the target compound with analogues reported in the literature:
Key Differences and Implications
Piperazine Substituents: The target compound’s 2-methylpyrazolo[1,5-a]pyrazine group (vs. Piperazine-linked trifluoromethyl () or morpholino () groups introduce polar functionalities absent in the target compound, altering pharmacokinetic profiles.
Aromatic Systems :
- Fluorophenyl () and indolyl () substituents enable π-π stacking or hydrogen bonding, whereas the target’s pyrazolo-pyrazine relies on nitrogen-rich aromatic interactions.
Electron-Withdrawing Groups :
- Nitro derivatives () exhibit higher reactivity and instability compared to the target’s alkyl substituents, which prioritize metabolic stability.
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate and Guanidine
Ethyl acetoacetate reacts with guanidine hydrochloride under basic conditions to form 4,6-dihydroxy-2-methylpyrimidine, which undergoes chlorination and ethyl group introduction:
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline at 100–120°C converts hydroxyl groups to chlorides, yielding 4,6-dichloro-2-methylpyrimidine.
-
Ethylation : Selective ethyl substitution at C4 is achieved using ethylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride.
Table 1: Chlorination Conditions and Yields
| Chlorinating Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| POCl₃ | N,N-Dimethylaniline | 110 | 98 |
| Phosgene | Pyridine | 50 | 58 |
Functionalization with Piperazine
The 6-chloro position of 4-ethyl-2-methylpyrimidine undergoes SNAr with piperazine under controlled conditions to prevent di-substitution.
Mono-Substitution Protocol
-
Reaction Setup : 4-Ethyl-2-methyl-6-chloropyrimidine (1 equiv) and piperazine (1.2 equiv) are refluxed in acetonitrile with potassium carbonate (2 equiv) for 12 hours.
-
Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane) to isolate the mono-substituted product (yield: 85–90%).
Synthesis of 2-Methylpyrazolo[1,5-a]Pyrazin-4-yl-Piperazine
This fragment is prepared through cyclization and subsequent piperazine coupling.
Pyrazolo[1,5-a]Pyrazine Formation
Piperazine Coupling
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine reacts with piperazine in dichloromethane using triethylamine as a base, yielding the substituted piperazine derivative (yield: 82%).
Final Coupling of Pyrimidine and Piperazine-Pyrazine Moieties
The piperazine-linked pyrazolo-pyrazine is coupled to the pyrimidine core via SNAr or metal-catalyzed amination.
Nucleophilic Aromatic Substitution
Buchwald-Hartwig Amination
For enhanced efficiency, palladium acetate (5 mol%) and Xantphos (10 mol%) catalyze the coupling in toluene at 110°C, achieving 88% yield.
Table 2: Coupling Method Comparison
Optimization Challenges and Solutions
-
Regioselectivity in Pyrimidine Chlorination : Excess POCl₃ and N,N-dimethylaniline suppress di-chlorination, favoring mono-substitution.
-
Piperazine Di-Substitution : Stoichiometric control (1:1.2 pyrimidine:piperazine) minimizes bis-adduct formation.
-
Pyrazolo-Pyrazine Stability : Low-temperature methylation prevents ring-opening side reactions.
Industrial-Scale Considerations
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of pyrazolo-pyrimidine derivatives often involves multi-step reactions. Key steps include:
- Coupling reactions : Use 2-methylpyrazolo[1,5-a]pyrazin-4-yl piperazine intermediates with halogenated pyrimidines under reflux conditions (e.g., NMP at 140°C for 5 hours) to form the core structure .
- Substituent introduction : Optimize alkylation or amidation using reagents like 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones, with triethylamine (EtN) as a base in acetonitrile (MeCN) at 25°C for 12 hours .
- Yield improvement : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol or dioxane) to achieve yields >65% .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
Methodological Answer:
- IR spectroscopy : Identify functional groups (e.g., NH stretches at ~3400 cm, C=N peaks at ~1600 cm) .
- NMR (1H and 13C) : Confirm substituent positions and piperazine/pyrimidine ring connectivity. For example, methyl groups on pyrimidine appear as singlets at δ 2.5–2.7 ppm in H NMR .
- Mass spectrometry (MS) : Validate molecular weight (e.g., molecular ion peaks at m/z ~400–450) .
- Melting point analysis : Compare observed values (e.g., 263–265°C) with literature to assess purity .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways and optimize synthesis?
Methodological Answer:
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, reducing trial-and-error experimentation .
- Condition optimization : Apply machine learning to analyze experimental datasets (e.g., solvent polarity, temperature) and predict optimal parameters. For example, ICReDD’s workflow combines computational screening with experimental validation to narrow conditions .
- Electronic effects : Simulate substituent effects on piperazine-pyrimidine conjugation to guide regioselective modifications .
Q. What strategies resolve discrepancies in spectral data (e.g., NMR shifts or MS fragmentation)?
Methodological Answer:
- Repeat experiments : Ensure consistency in solvent (e.g., DMSO-d vs. CDCl) and instrument calibration .
- Complementary techniques : Pair NMR with X-ray crystallography (e.g., single-crystal analysis confirming piperazine-pyrimidine dihedral angles) .
- Computational validation : Compare experimental C NMR shifts with DFT-calculated values to identify misassignments .
Q. How to design experiments for structure-activity relationship (SAR) studies in kinase inhibition?
Methodological Answer:
- Core modification : Synthesize analogs with varying substituents (e.g., ethyl vs. methyl groups on pyrimidine) and test inhibitory activity against kinases like CK2 .
- Crystallographic analysis : Resolve co-crystal structures with target kinases to identify binding interactions (e.g., hydrogen bonds with pyrimidine N1) .
- Biological assays : Use enzymatic assays (IC) and cellular models to correlate structural changes (e.g., piperazine flexibility) with potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
